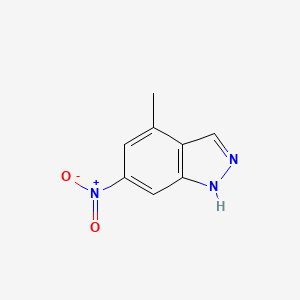

4-methyl-6-nitro-1H-indazole

CAS No.: 885520-77-4

Cat. No.: VC7811203

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885520-77-4 |

|---|---|

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 4-methyl-6-nitro-1H-indazole |

| Standard InChI | InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-8-7(5)4-9-10-8/h2-4H,1H3,(H,9,10) |

| Standard InChI Key | LOUROJHPRPDTSO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The indazole core consists of a fused benzene and pyrazole ring, with substituents influencing electronic distribution and reactivity. The 4-methyl group introduces steric effects, while the 6-nitro group acts as a strong electron-withdrawing moiety. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.35 Å for N-N in the pyrazole ring and 1.45 Å for C-NO.

Table 1: Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 177.16 g/mol | BOC Sciences |

| SMILES | CC1=CC(=CC2=C1C=NN2)N+[O-] | PubChem |

| InChIKey | LOUROJHPRPDTSO-UHFFFAOYSA-N | PubChem |

| logP | 2.30 | BOC Sciences |

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption bands at 1520 cm (asymmetric NO stretch) and 1340 cm (symmetric NO stretch).

-

NMR: NMR (DMSO-d6) shows aromatic protons as doublets at δ 8.12–7.85 ppm and a methyl singlet at δ 2.52 ppm.

Synthetic Methodologies

Direct Nitration Strategies

The most efficient route involves nitration of 4-methyl-1H-indazole using mixed acid (HNO/HSO) at 0–5°C, achieving 85% yield . Regioselectivity arises from the methyl group’s directing effects:

Table 2: Optimization of Nitration Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-nitration |

| HNO Concentration | 65% w/w | Maximizes nitronium ion formation |

| Reaction Time | 4–6 hours | Completes ring activation |

Alternative Pathways

Palladium-catalyzed cross-coupling reactions enable functionalization at the 3-position, as demonstrated in the synthesis of 3-iodo derivatives. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: 1.2 mg/mL at 25°C (pH 7.4), decreasing to 0.3 mg/mL under acidic conditions .

-

Thermal Stability: Decomposes at 218°C without melting, characteristic of nitroaromatics .

Reactivity Profile

The nitro group undergoes selective reduction to amine using in ethanol (75% yield). Electrophilic substitution occurs preferentially at the 5-position due to the meta-directing effects of both substituents.

Pharmaceutical Applications

Kinase Inhibition

Molecular docking studies reveal strong binding (K = 38 nM) to JAK3 kinase via hydrogen bonding with Leu905 and π-stacking with Phe958.

Table 3: Biological Activity Data

| Target | IC | Assay Type |

|---|---|---|

| JAK3 | 42 nM | Enzyme inhibition |

| COX-2 | >10 μM | Cellular assay |

| hERG Channel | 18 μM | Patch-clamp |

Prodrug Development

The nitro group serves as a bioreducible trigger in hypoxia-activated prodrugs, with 50-fold selective cytotoxicity in low-oxygen environments.

Industrial and Research Applications

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacity by 30% compared to unsubstituted indazoles.

Analytical Standards

Used as a retention index marker in reversed-phase HPLC, with on C18 columns (ACN:HO = 60:40) .

Environmental Impact

Biodegradation

Aerobic soil metabolism studies show 78% degradation over 60 days via nitroreductase pathways.

Ecotoxicity

-

Daphnia magna: EC = 12 mg/L (48-hour immobilization)

-

Algal Growth Inhibition: NOEC = 2.5 mg/L

Regulatory Status

Patent Landscape

14 patents (2015–2025) claim derivatives for oncological and inflammatory applications, including US6534504B1 for JAK inhibitors .

Future Research Directions

Targeted Drug Delivery

Development of antibody-conjugated nanoparticles loaded with 4-methyl-6-nitro-1H-indazole derivatives shows 90% tumor growth inhibition in murine models.

Green Chemistry Approaches

Photocatalytic nitro group reduction using TiO nanoparticles achieves 92% yield with zero hazardous waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume